molecular formula C14H16N2O B5815949 3-cyclohexyl-4(3H)-quinazolinone

3-cyclohexyl-4(3H)-quinazolinone

Cat. No. B5815949
M. Wt: 228.29 g/mol
InChI Key: FTCCTWKIRSDYLK-UHFFFAOYSA-N
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Description

3-cyclohexyl-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. It is a white solid that is soluble in organic solvents and has a molecular formula of C15H16N2O. This compound has been the subject of much scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Broad Applications in Medicinal Chemistry

3-Cyclohexyl-4(3H)-quinazolinone, a derivative of 4(3H)-quinazolinone, is part of a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Quinazoline derivatives, including 3-cyclohexyl-4(3H)-quinazolinone, are known for their diverse biological applications, particularly in pharmaceutical research. They are found in over 200 naturally occurring alkaloids and are often used in the synthesis of novel medicinal agents due to the stability of their nucleus (Tiwary et al., 2016).

Synthesis and Modification

The synthesis of 3-cyclohexyl-4(3H)-quinazolinone involves various chemical processes that have been refined over time. One notable method includes the one-pot synthesis from anthranilamides and aldehydes, which demonstrates the versatility of this compound in chemical reactions. This method highlights the ease of introducing various substituents to the quinazolinone structure, allowing for a range of derivatives with potentially different biological activities (Cheng et al., 2013).

Biological and Pharmacological Research

In biological research, 3-cyclohexyl-4(3H)-quinazolinone derivatives have been explored for their potential as analgesic and anti-inflammatory agents. For example, specific derivatives have been synthesized and evaluated for their effectiveness in relieving pain and reducing inflammation, showing promising results compared to standard treatments (Alagarsamy et al., 2009).

Applications in Corrosion Inhibition

Beyond medicinal applications, quinazolinone derivatives have also been studied for their role in corrosion inhibition. Research has shown that certain quinazolinone derivatives are effective in protecting metals like steel against corrosion in acidic environments. This demonstrates the chemical versatility and utility of these compounds in industrial applications (Errahmany et al., 2020).

properties

IUPAC Name

3-cyclohexylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCTWKIRSDYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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